molecular formula C7H17N5O2 B12534165 Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- CAS No. 771466-17-2

Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]-

Cat. No.: B12534165
CAS No.: 771466-17-2
M. Wt: 203.24 g/mol
InChI Key: JYDJRUZTMNQQRJ-UHFFFAOYSA-N
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Description

Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is known for its unique structure, which includes multiple amino groups, making it a versatile molecule in both synthetic and biological chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- typically involves the reaction of glycine with ethylenediamine under controlled conditions. The process may include steps such as:

    Condensation Reaction: Glycine reacts with ethylenediamine in the presence of a catalyst to form the desired compound.

    Purification: The product is purified using techniques like crystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using advanced analytical techniques.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Studied for its role in protein synthesis and enzyme function.

    Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes and receptors, influencing their activity and leading to specific biological outcomes. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine-N-monoacetic acid: Similar structure but with different functional groups.

    N-(2-Aminoethyl)glycine: A simpler derivative with fewer amino groups.

Uniqueness

Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- is unique due to its multiple amino groups, which provide versatility in chemical reactions and biological interactions. This makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

771466-17-2

Molecular Formula

C7H17N5O2

Molecular Weight

203.24 g/mol

IUPAC Name

2-[bis(2-aminoethylamino)methylideneamino]acetic acid

InChI

InChI=1S/C7H17N5O2/c8-1-3-10-7(11-4-2-9)12-5-6(13)14/h1-5,8-9H2,(H,13,14)(H2,10,11,12)

InChI Key

JYDJRUZTMNQQRJ-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=NCC(=O)O)NCCN)N

Origin of Product

United States

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